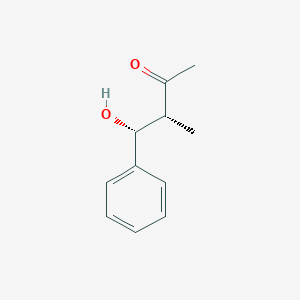![molecular formula C24H20N2O4 B14258199 N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide CAS No. 486420-64-8](/img/structure/B14258199.png)
N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide typically involves the reaction of p-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)2+2CH3CO2O→C6H4(NHCOCH3)2+2CH3COOH
Industrial Production Methods
In industrial settings, the production of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of p-phenylenediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic pigments and dyes.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of high-performance materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various enzymes and proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-[1,4-Phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene)]dicyclopropanecarboxamide: Similar structure but with additional hydrazine and cyclopropane groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Contains diphenylmethanimine groups instead of acetamide.
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide: Similar structure but with different functional groups.
Uniqueness
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide is unique due to its specific acetamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organic pigments and dyes, as well as in various scientific research applications .
Propiedades
Número CAS |
486420-64-8 |
|---|---|
Fórmula molecular |
C24H20N2O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N-[4-[4-(4-acetamidobenzoyl)benzoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)25-21-11-7-19(8-12-21)23(29)17-3-5-18(6-4-17)24(30)20-9-13-22(14-10-20)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
IDMZGVWJCSTAKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



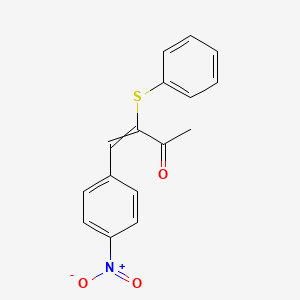
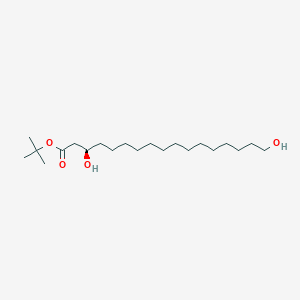

![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
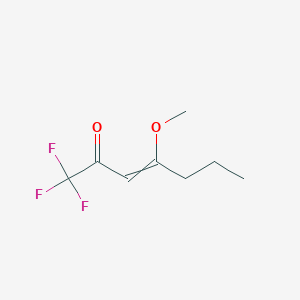
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
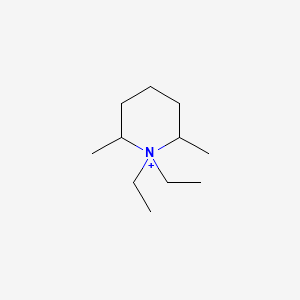
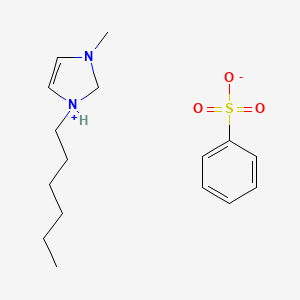
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
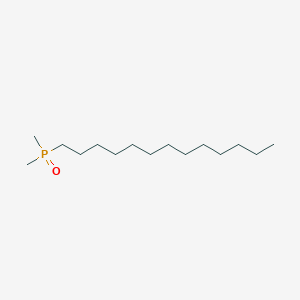
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
